8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2,5-diethoxyphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6S/c1-4-11-23-18(24)20(21-19(23)25)9-12-22(13-10-20)30(26,27)17-14-15(28-5-2)7-8-16(17)29-6-3/h7-8,14H,4-6,9-13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYWNYXRBVLGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OCC)OCC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders.
Mode of Action
The compound acts as an inhibitor of RIPK1. Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136. This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway.
Biochemical Pathways
The compound primarily affects the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is morphologically similar to necrosis. The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1). By inhibiting RIPK1, the compound disrupts this pathway, potentially altering the course of diseases associated with necroptosis.
Biochemical Analysis
Biochemical Properties
8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel chemotype of delta opioid receptor agonists. It binds to the orthosteric site of the delta opioid receptor, exhibiting selectivity over a panel of other G-protein-coupled receptors (GPCRs). The interaction with the delta opioid receptor is crucial for its potential therapeutic applications in treating neurological and psychiatric disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice. The compound’s interaction with the delta opioid receptor leads to changes in cell signaling pathways, which can result in altered gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the orthosteric site of the delta opioid receptor, which is a key target for its pharmacological effects. The binding interaction is supported by docking and molecular dynamic simulations. Additionally, the compound exhibits a slight bias towards G-protein signaling, which is essential for its therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that certain delta opioid receptor agonists, including this compound, can induce seizures and exhibit tachyphylaxis. These adverse effects are more prevalent in delta agonists that share the SNC80/BW373U86 chemotype.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice. At higher doses, the compound can induce seizures and exhibit tachyphylaxis. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolic flux and metabolite levels are influenced by its interaction with the delta opioid receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. The distribution pattern of the compound is influenced by its chemical structure and functional groups.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its pharmacological effects. Targeting signals and post-translational modifications play a role in the subcellular localization of the compound.
Biological Activity
The compound 8-(2,5-diethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉N₃O₄S
- Molecular Weight : 301.37 g/mol
- CAS Number : 13625-39-3
The compound features a spirocyclic structure that contributes to its unique biological properties. The presence of the sulfonyl group is significant for its interaction with biological targets.
Research indicates that compounds in the triazaspiro series act primarily as inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to low oxygen conditions. The inhibition of PHDs can lead to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating conditions such as anemia.
Pharmacological Effects
- Erythropoiesis Stimulation : Studies have shown that 1,3,8-triazaspiro[4.5]decane-2,4-diones can significantly enhance EPO production in vivo. This effect is mediated through the stabilization of HIFs due to PHD inhibition .
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. It has been observed to induce apoptosis in certain tumor cells, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, although further investigation is required to elucidate the underlying mechanisms.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Sulfonyl vs. This may influence receptor binding or solubility.
- Substituent Effects : The diethoxy groups in the target compound likely improve solubility relative to the trifluoromethyl groups in , which prioritize metabolic stability. The propyl chain at position 3 (shared with ) balances lipophilicity, whereas dimethyl groups in reduce steric hindrance but limit solubility.
Electronic and Steric Considerations
- Steric Hindrance : The cyclopentanecarbonyl group in introduces significant bulk compared to the target’s planar benzenesulfonyl group, which may affect binding to biological targets.
Preparation Methods
Ullmann-Type Coupling for Sulfonylation
Patent CN102459278A demonstrates copper-catalyzed coupling for introducing aryl groups. Adapting this for sulfonylation may require Pd catalysis, though yields could be lower (~50%).
Microwave-Assisted Synthesis
Reducing reaction times (e.g., 2 hours for core synthesis vs. 6 hours conventionally) is feasible but untested for this compound.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing the sulfonated triazaspiro core of this compound?
- Methodological Answer: Synthesis involves multi-step reactions, starting with the formation of the triazaspiro framework followed by sulfonylation. Key steps include:
- Spirocyclization: Use precursors like N-substituted piperidones or hydantoins under reflux with ammonium carbonate and KCN in methanol/water (microwave-assisted methods may reduce reaction time) .
- Sulfonylation: Introduce the 2,5-diethoxybenzenesulfonyl group via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., THF or dichloromethane) and temperature (40–80°C) to prevent side reactions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .
- Key Data: Typical yields range from 45–65%, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic and analytical techniques are most reliable for structural validation?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent integration (e.g., propyl CH₃ at δ 0.8–1.2 ppm, sulfonyl aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₄H₃₄N₃O₆S: 516.2123) .
- X-ray Crystallography: Resolves spirocyclic conformation and dihedral angles between rings .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer:
- Variable Substituents: Modify the sulfonyl (e.g., 2-fluorophenyl vs. 4-chlorophenyl) or alkyl (e.g., propyl vs. ethyl) groups to assess impact on target binding .
- Biological Assays: Test derivatives in enzyme inhibition (e.g., MMP-2/MMP-9) or cytotoxicity assays (e.g., IC₅₀ in PC3 prostate cancer cells) .
- Example SAR Table:
| Derivative Substituent | Biological Activity (IC₅₀) | Target | Source |
|---|---|---|---|
| 2-Fluorophenylsulfonyl | 12.5 µM (MMP-2 inhibition) | Enzyme inhibition | |
| 4-Chlorophenylmethyl | 8.7 µM (PC3 cell growth) | Antitumor activity |
- Computational Modeling: Use MOE or AutoDock to predict binding affinities to targets like focal adhesion kinase (FAK) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer:
- Assay Validation: Replicate studies using standardized protocols (e.g., uniform cell lines, FBS-free conditions to avoid serum interference) .
- Orthogonal Assays: Compare enzyme inhibition (e.g., fluorogenic substrates) with cellular migration assays (e.g., Boyden chamber) to confirm mechanistic consistency .
- Dose-Response Analysis: Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .
- Metabolic Stability: Assess liver microsomal degradation to rule out pharmacokinetic variability .
Data Contradiction Analysis
Q. How to address discrepancies in solubility and bioavailability predictions?
- Methodological Answer:
- Experimental Solubility: Use shake-flask method (pH 7.4 buffer) vs. computational models (e.g., LogP via ChemAxon). Discrepancies may arise from crystal packing vs. amorphous form .
- Bioavailability: Compare in vitro Caco-2 permeability with in vivo PK studies in rodents. Adjust formulations (e.g., PEGylation) if poor absorption is observed .
Experimental Design Considerations
Q. What in vitro models best evaluate this compound’s neuroprotective potential?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
